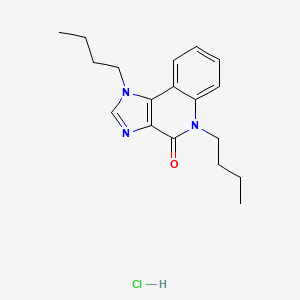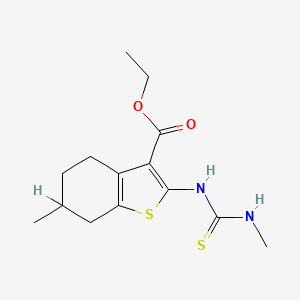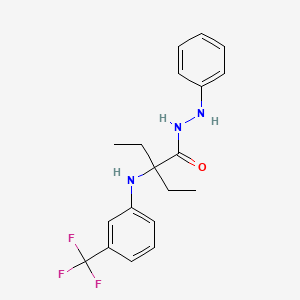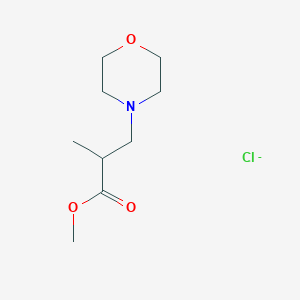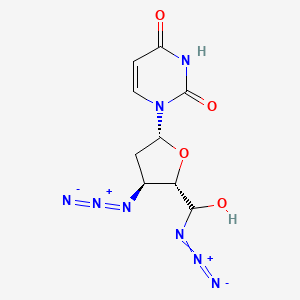
Uridine, 3',5'-diazido-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 3’,5’-diazido-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, but with modifications at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’,5’-diazido-2’,3’-dideoxy- typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by azidation reactions to introduce azido groups at the 3’ and 5’ positions. The reaction conditions often require the use of azidating agents such as sodium azide in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for Uridine, 3’,5’-diazido-2’,3’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 3’,5’-diazido-2’,3’-dideoxy- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines under suitable conditions.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Used for the reduction of azido groups to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Aminated Derivatives: Formed from the reduction of azido groups.
Triazole Derivatives: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Uridine, 3’,5’-diazido-2’,3’-dideoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of Uridine, 3’,5’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido groups can also participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog with azido groups, used as an antiviral drug.
2’,3’-Dideoxyuridine: A nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
Uridine, 3’,5’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups at both the 3’ and 5’ positions, which allows for specific chemical modifications and reactions that are not possible with other nucleoside analogs.
Propriétés
Numéro CAS |
136466-27-8 |
|---|---|
Formule moléculaire |
C9H10N8O4 |
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-[azido(hydroxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N8O4/c10-15-13-4-3-6(21-7(4)8(19)14-16-11)17-2-1-5(18)12-9(17)20/h1-2,4,6-8,19H,3H2,(H,12,18,20)/t4-,6+,7-,8?/m0/s1 |
Clé InChI |
KCPSFJPBWLVUDO-XKBRQERYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


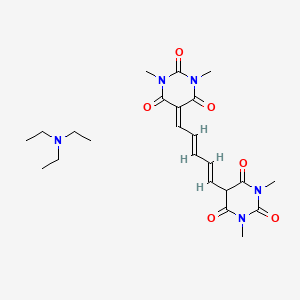
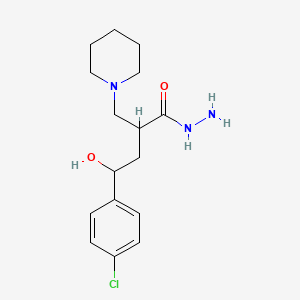
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)


